N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
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Description
N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Biological Activity
N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action based on recent research findings.
Structure and Synthesis
The compound features a complex structure that includes a furan moiety and a pyridazine ring, which are known for their biological activities. The synthesis of similar compounds often involves various methods such as cyclization reactions and the use of specific catalysts to enhance yields and selectivity .
Antitumor Activity
Recent studies have demonstrated that derivatives of pyridazine and furan exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been evaluated against various cancer cell lines, including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (non-small cell lung cancer).
In vitro assays using 2D and 3D cultures revealed that these compounds can inhibit cell proliferation effectively. The IC50 values obtained from these assays indicate the concentration required to inhibit cell growth by 50%:
Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
---|---|---|
A549 | 5.12 ± 0.25 μM | 18.34 ± 4.56 μM |
HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
These results suggest that the compound exhibits a higher efficacy in the traditional two-dimensional culture compared to more physiologically relevant three-dimensional environments, which may reflect differences in cellular interactions and microenvironments .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary findings indicate that it possesses notable antibacterial activity, potentially through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Binding : The compound is believed to interact with DNA, potentially stabilizing certain conformations that inhibit replication or transcription processes.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for tumor growth and bacterial survival.
- Cell Cycle Arrest : Evidence suggests that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A study focusing on a related furan-pyridazine derivative demonstrated promising results in vivo, showing significant tumor reduction in animal models at submicromolar dosages . Additionally, another investigation highlighted the effectiveness of structurally similar compounds in treating infections caused by resistant bacterial strains .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-6-3-7-16(15(14)2)21-19(24)9-4-12-23-20(25)11-10-17(22-23)18-8-5-13-26-18/h3,5-8,10-11,13H,4,9,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCVJKYIUXRYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.